N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]pyridazine-3-carboxamide
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Overview
Description
N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]pyridazine-3-carboxamide is a complex organic compound that features a boron-containing dioxaborolane ring, a pyridine ring, and a pyridazine ring
Preparation Methods
The synthesis of N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]pyridazine-3-carboxamide typically involves multiple steps, including the formation of the dioxaborolane ring and the coupling of the pyridine and pyridazine rings. One common method involves the Miyaura borylation reaction, which uses a palladium catalyst to couple an aryl halide with a boronic acid derivative . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene, with the reaction being carried out under an inert atmosphere .
Chemical Reactions Analysis
N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]pyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
This compound has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]pyridazine-3-carboxamide involves its interaction with specific molecular targets. The boron-containing dioxaborolane ring can form reversible covalent bonds with nucleophiles, making it useful in enzyme inhibition studies . The pyridine and pyridazine rings can interact with various biological targets, influencing pathways involved in cellular processes .
Comparison with Similar Compounds
Similar compounds include:
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: This compound also features a dioxaborolane ring and is used in similar applications.
N-Pyridin-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide: Another compound with a dioxaborolane ring, used as an intermediate in drug synthesis.
tert-Butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate: This compound is used in the synthesis of complex organic molecules.
Properties
Molecular Formula |
C16H19BN4O3 |
---|---|
Molecular Weight |
326.2 g/mol |
IUPAC Name |
N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]pyridazine-3-carboxamide |
InChI |
InChI=1S/C16H19BN4O3/c1-15(2)16(3,4)24-17(23-15)13-10-11(7-9-18-13)20-14(22)12-6-5-8-19-21-12/h5-10H,1-4H3,(H,18,20,22) |
InChI Key |
XPTTWMZVWOVFCZ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC=CC(=C2)NC(=O)C3=NN=CC=C3 |
Origin of Product |
United States |
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